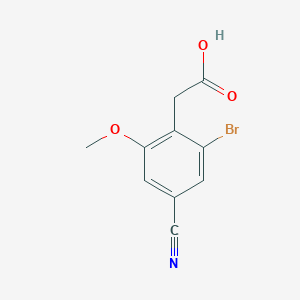
2-Bromo-4-cyano-6-methoxyphenylacetic acid
Overview
Description
2-Bromo-4-cyano-6-methoxyphenylacetic acid (BCMPA) is a compound belonging to the class of organic compounds known as benzoic acid derivatives. It is a white crystalline solid with a molecular weight of 206.14 g/mol. BCMPA is widely used in synthetic organic chemistry and has been studied extensively for its potential applications in drug discovery and development.
Scientific Research Applications
2-Bromo-4-cyano-6-methoxyphenylacetic acid has been extensively studied for its potential applications in drug discovery and development. It has been used as a starting material in the synthesis of various biologically active compounds, such as anti-inflammatory agents, anticonvulsants, and anti-cancer agents. In addition, this compound has been used as a reagent in the synthesis of various compounds, such as benzimidazoles, quinazolines, and coumarins.
Mechanism of Action
2-Bromo-4-cyano-6-methoxyphenylacetic acid has been shown to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. By blocking the enzyme, this compound can increase the levels of acetylcholine in the brain, leading to improved cognitive function, memory, and learning.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, reduce oxidative stress, and improve cognitive function. In addition, this compound has been shown to have neuroprotective effects, as well as anti-cancer and anti-diabetic effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-Bromo-4-cyano-6-methoxyphenylacetic acid in laboratory experiments is its low cost and availability. In addition, it is relatively easy to synthesize and can be used in a variety of reactions. However, this compound is a highly reactive compound and can be toxic if not handled properly. Therefore, it is important to use appropriate safety precautions when working with this compound in the laboratory.
Future Directions
The potential applications of 2-Bromo-4-cyano-6-methoxyphenylacetic acid are still being explored. Some of the potential future directions for research include the development of novel drugs and compounds based on this compound, as well as the use of this compound as a tool to study the biochemical and physiological effects of other compounds. In addition, further research could be conducted to investigate the potential therapeutic applications of this compound, such as its use in the treatment of neurological disorders and cancer.
properties
IUPAC Name |
2-(2-bromo-4-cyano-6-methoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-15-9-3-6(5-12)2-8(11)7(9)4-10(13)14/h2-3H,4H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBDWSMDYYCEQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C#N)Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



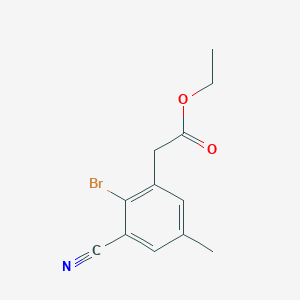


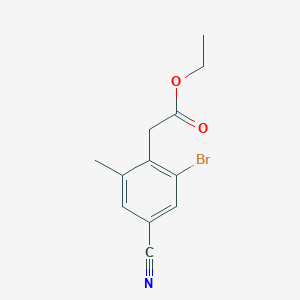
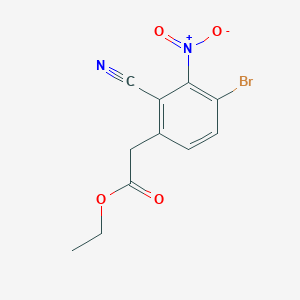
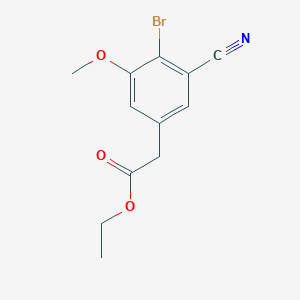



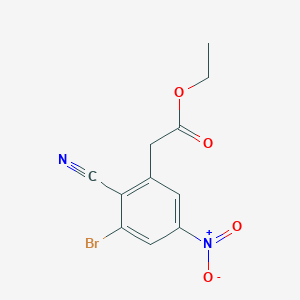
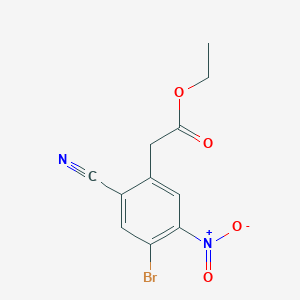
![[(2S)-piperidin-2-yl]methanamine dihydrochloride](/img/structure/B1414031.png)
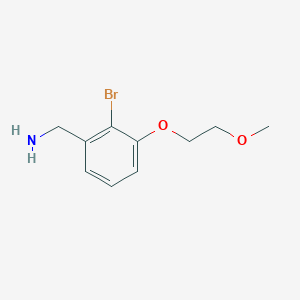
![Ethyl 4-hydroxy-5-isopropylpyrrolo[1,2-F][1,2,4]triazine-6-carboxylate](/img/structure/B1414035.png)